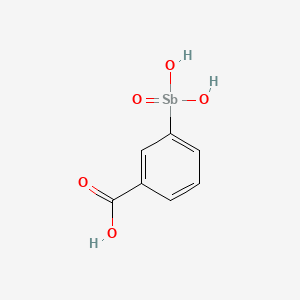
3-(Dihydroxy(oxido)stibino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dihydroxy(oxido)stibino)benzoic acid typically involves the reaction of benzoic acid derivatives with antimony-containing reagents. One common method is the reaction of benzoic acid with antimony trioxide (Sb2O3) in the presence of an oxidizing agent. The reaction conditions often require elevated temperatures and an acidic or basic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dihydroxy(oxido)stibino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: The dihydroxy(oxido)stibino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while reduction could produce antimony(III) compounds .
Applications De Recherche Scientifique
3-(Dihydroxy(oxido)stibino)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organometallic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in antimony-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Dihydroxy(oxido)stibino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions and other biomolecules, influencing their activity and function. The pathways involved may include redox reactions and ligand exchange processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxybenzoic acid: A phenolic acid with similar structural features but lacking the antimony component.
3,4-Dihydroxybenzoic acid: Another phenolic acid with different hydroxyl group positions.
Benzoic acid: The parent compound without any substitutions.
Uniqueness
3-(Dihydroxy(oxido)stibino)benzoic acid is unique due to the presence of the antimony atom, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in catalysis, materials science, and medicinal chemistry .
Propriétés
Numéro CAS |
87076-01-5 |
|---|---|
Formule moléculaire |
C7H7O5Sb |
Poids moléculaire |
292.89 g/mol |
Nom IUPAC |
3-stibonobenzoic acid |
InChI |
InChI=1S/C7H5O2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);2*1H2;;/q;;;;+2/p-2 |
Clé InChI |
HXNQSKBAJJRUIO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
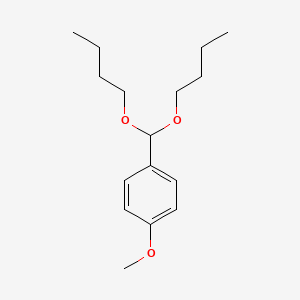
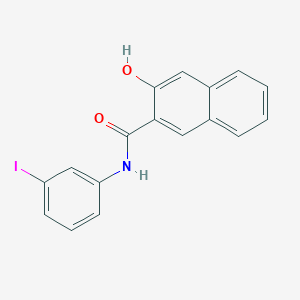
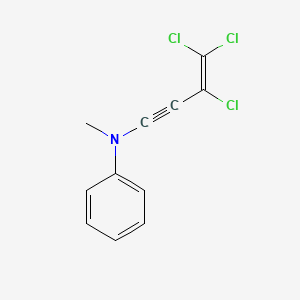
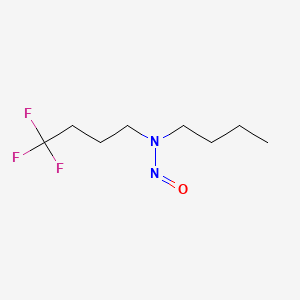

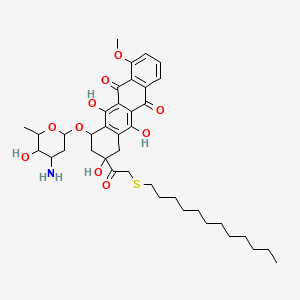
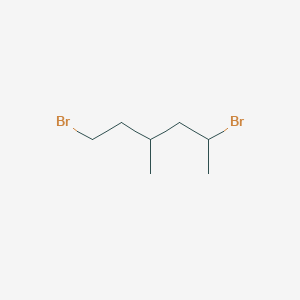

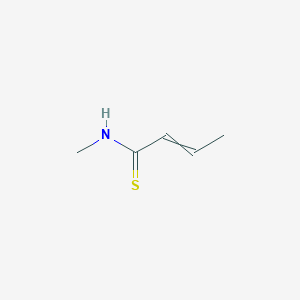
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
